molecular formula C22H18N2O4S B2504966 5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 474260-19-0

5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2504966
CAS RN: 474260-19-0
M. Wt: 406.46
InChI Key: BBDZXTPMYXECLD-UHFFFAOYSA-N
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Description

The compound 5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic molecule that features a dihydro-2H-pyrrolo[3,4-d]isoxazole core substituted with methoxyphenyl, phenyl, and thiophenyl groups. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted phenyl compounds with other reagents to form the desired core structure. For example, the synthesis of 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involved the reaction of 3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazide . This suggests that the synthesis of the compound may also involve a multi-step reaction starting with a methoxyphenyl precursor and incorporating thiophenyl and phenyl groups through subsequent reactions.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice . These studies reveal the presence of intramolecular hydrogen bonds and other non-covalent interactions that contribute to the stability and packing of the molecules in the solid state. The molecular geometry and intermolecular interactions can significantly influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of such compounds is often studied in the context of their potential biological activity. For instance, 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione was found to exhibit fungicidal activity, indicating that the compound participates in chemical reactions that are biologically relevant . The presence of functional groups such as methoxy, thiophenyl, and the dihydro-2H-pyrrolo[3,4-d]isoxazole core can be expected to influence the types of chemical reactions the compound can undergo, including potential interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the presence of methoxy groups can influence the solubility and electronic properties of the molecule . The crystal packing and intermolecular interactions observed in X-ray diffraction studies can affect the melting point, solubility, and stability of the compound . Spectroscopic methods such as FT-IR and NMR provide information about the functional groups present and can be used to infer the compound's reactivity and interaction with other molecules . Additionally, the nonlinear optical properties of related compounds have been linked to the small energy gap between the frontier molecular orbitals, which could also be relevant for the compound .

Scientific Research Applications

Electron Transport Layer in Polymer Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) featuring a diketopyrrolopyrrole (DPP) backbone, poly-2,5-bis(2-octyldodecyl)-3,6-bis(thiophen-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-2,5-bis[6-(N,N,N-trimethylammonium)hexyl]-3,6-bis(thiophen-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione (PDPPNBr), was synthesized for applications as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). The DPP backbone's electron-deficient nature and planar structure endow PDPPNBr with high conductivity and electron mobility, enhancing power conversion efficiency (PCE) in PSCs by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).

Optical and Electronic Materials

A series of symmetrically substituted diketopyrrolopyrrole derivatives were synthesized under mild conditions, demonstrating potential applications in the synthesis of novel organic optoelectronic materials. These derivatives exhibit red-shifted maximum absorption and emission bands with the increase in electron-donating strength of the 3,6-substituent, indicating their suitability for use in electronic devices and as acid–base indicators in biological systems due to increased water solubility (Zhang et al., 2014).

Non-Fullerene Electron Acceptor for Solar Cells

A novel, solution-processable non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities was developed. This acceptor, characterized by excellent solubility, thermal stability, and a high open-circuit voltage (1.17 V), demonstrates the feasibility of using carbazole and diketopyrrolopyrrole-based chromophores in high-efficiency, solution-processable bulk-heterojunction devices (Raynor et al., 2016).

Photoluminescent Conjugated Polymers

A new series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units were synthesized. These polymers, exhibiting strong photoluminescence and higher photochemical stability than corresponding saturated polymers, are suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Electrochromic Properties of Asymmetric Structure Polymers

Two novel asymmetric structure monomers based on carbazole-EDOT and 2,5-dithienylpyrrole derivatives were synthesized. These monomers can be electropolymerized to form polymer films with distinct electrochemical and electrochromic properties, indicating their potential application in electrochromic devices. The introduction of 2,2'-Bi(3,4-ethoxylene dioxy thiophene)(BIEDOT) into the copolymers alters the electrochromic features, showcasing the versatility of these materials for various electronic applications (Hu et al., 2019).

properties

IUPAC Name

5-(4-methoxyphenyl)-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-27-16-11-9-14(10-12-16)23-21(25)18-19(17-8-5-13-29-17)24(28-20(18)22(23)26)15-6-3-2-4-7-15/h2-13,18-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDZXTPMYXECLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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